![molecular formula C10H11BrO3 B1461703 Methyl 5-bromo-4-methoxy-2-methylbenzoate CAS No. 1131587-94-4](/img/structure/B1461703.png)
Methyl 5-bromo-4-methoxy-2-methylbenzoate
Overview
Description
“Methyl 5-bromo-4-methoxy-2-methylbenzoate” is a chemical compound with the CAS Number: 1131587-94-4 . It has a molecular weight of 259.1 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H11BrO3/c1-6-4-9 (13-2)8 (11)5-7 (6)10 (12)14-3/h4-5H,1-3H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature for this compound is ambient temperature .Scientific Research Applications
Subheading Potential in Photodynamic Cancer Therapy
Methyl 5-bromo-4-methoxy-2-methylbenzoate derivatives have been researched for their potential applications in photodynamic therapy (PDT), specifically for cancer treatment. In one study, a zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups containing Schiff base was synthesized, displaying promising properties for PDT. The compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT. These features underscore its significant potential as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Bromophenol Derivatives
Subheading Insights from Marine Sources
Research involving bromophenol derivatives related to this compound, especially those isolated from marine sources like the red alga Rhodomela confervoides, has contributed to understanding their structure and potential applications. These derivatives have been studied for their potential biological activities, although specific compounds were found inactive against certain human cancer cell lines and microorganisms. The structural elucidation of these compounds through various spectroscopic methods lays a foundation for further exploration and application of similar compounds in scientific research (Zhao et al., 2004).
properties
IUPAC Name |
methyl 5-bromo-4-methoxy-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-9(13-2)8(11)5-7(6)10(12)14-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWIBWADMXRCQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661007 | |
Record name | Methyl 5-bromo-4-methoxy-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1131587-94-4 | |
Record name | Methyl 5-bromo-4-methoxy-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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